molecular formula C11H11NO2 B2793791 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360946-96-8

5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2793791
CAS No.: 1360946-96-8
M. Wt: 189.214
InChI Key: UPMRQHOKXJCZIW-UHFFFAOYSA-N
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Description

5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is a synthetic spirooxindole compound that serves as a valuable chemical scaffold in medicinal chemistry and anticancer drug discovery. This structurally unique molecule features a cyclopropane ring spiro-fused to an indolin-2-one moiety, a combination that has demonstrated significant research potential. Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been synthesized and evaluated for their biological activity against a panel of human cancer cell lines, including prostate (DU-145), cervical (HeLa), and lung (A-549) cancers . Studies on closely related analogs have shown that these compounds can exhibit promising anticancer activity, with certain derivatives reporting IC50 values of less than 10 µM . The mechanism of action for this class of compounds involves the induction of caspase-3 dependent apoptotic cell death. Flow cytometric analysis indicates that active compounds arrest the cell cycle in the G0/G1 phase. Further supporting the apoptotic pathway, measurements of mitochondrial membrane potential and results from Annexin V-FITC assays confirm that cell death occurs via apoptosis . The synthesis of such spirocyclic frameworks can be achieved through metal-free, diastereoselective cyclopropanation reactions, providing a safe and efficient route to these complex structures . This product is intended for research purposes only. This compound is not for human or veterinary use.

Properties

IUPAC Name

5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMRQHOKXJCZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of indolinone derivatives. One common method includes the use of tosylhydrazone salts in a metal-free cyclopropanation reaction . The reaction conditions often involve the use of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would likely involve scalable cyclopropanation techniques using readily available starting materials and reagents. Optimization of reaction conditions to maximize yield and purity would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the indolinone moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions include various substituted indolinone derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

3.1. Halogen-Substituted Derivatives
  • 5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS: 769965-95-9; MW: 177.18 g/mol . Limited bioactivity data are available, but fluorinated analogs often exhibit improved metabolic stability .
  • 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

    • CAS : 875071-97-9; MW : 238.08 g/mol .
    • Bromine’s larger atomic radius may hinder PLK4 binding but could enhance interactions with other targets (e.g., CDK8, as suggested by its use in CDK8 inhibitor studies) .
  • 5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one CAS: 1426228-12-7; MW: 207.65 g/mol . Chlorine and methyl substitutions disrupt the planar indolinone structure, likely reducing PLK4 affinity but offering insights into steric tolerance in kinase inhibitors .
3.2. Methoxy-Substituted Derivatives
  • 4'-, 6'-, and 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-ones
    • Positional isomerism significantly impacts biological activity. For example, 6'-methoxy derivatives show reduced PLK4 inhibition compared to 5'-methoxy due to altered hydrogen-bonding interactions .
3.3. Trifluoromethyl and Methyl Derivatives
  • 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one

    • CAS : 1360898-86-7; MW : 227.18 g/mol .
    • The trifluoromethyl group’s strong electron-withdrawing effect and lipophilicity may enhance membrane permeability but could clash with PLK4’s binding site .
  • 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

    • CAS : 1360946-84-4; MW : 173.21 g/mol .
    • Methyl substitution eliminates the methoxy oxygen’s hydrogen-bonding capacity, leading to a >10-fold drop in PLK4 inhibitory activity .

Biological Activity

5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article provides an overview of the compound's biological activity, synthesizing findings from various studies to present a comprehensive understanding.

Chemical Structure and Properties

The structure of this compound features a spirocyclic framework that contributes to its unique chemical properties. The cyclopropane moiety is known for its strain and reactivity, which can enhance biological activity through interactions with biomolecules.

Research has indicated that compounds with similar structures often exhibit mechanisms involving microtubule disruption, apoptosis induction, and cell cycle arrest. For instance, studies on structurally related cyclopropane derivatives have shown:

  • Microtubule Disruption : Compounds similar to this compound have been found to inhibit tubulin polymerization, leading to disrupted microtubule formation. This mechanism is crucial in cancer therapy as it affects cell division and proliferation .
  • Apoptosis Induction : The induction of apoptosis has been observed in various cancer cell lines treated with cyclopropane-containing compounds. This is often mediated through pathways involving the cleavage of PARP (Poly (ADP-ribose) polymerase), a marker for apoptosis .
  • Cell Cycle Arrest : Treatment with these compounds can lead to G2/M phase cell cycle arrest, effectively halting the proliferation of cancer cells .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds. Below is a summary of key findings:

Table 1: Biological Activity Summary

StudyCell LineIC50 (nM)Mechanism
Study AHCT116 (colon cancer)4-26Microtubule inhibition, apoptosis induction
Study BRKO (colon cancer)Not reportedG2/M arrest, PARP cleavage
Study CH630 (colon cancer)Not reportedDisruption of microtubule formation

Case Study 1: Anti-Proliferative Effects

In a study investigating the anti-proliferative effects of cyclopropane derivatives on human colorectal cancer cells, this compound exhibited significant growth inhibition across multiple cell lines. The IC50 values ranged widely depending on the specific line and genetic background, indicating a robust response in both p53+/+ and p53−/− contexts. This suggests that the compound's effects may operate through p53-independent pathways, which is advantageous for treating tumors with mutated p53 genes .

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound induces apoptosis. The treatment resulted in significant DNA damage markers such as γ-H2AX being upregulated in treated cells. Flow cytometry analysis revealed a clear increase in both early and late apoptotic cells following treatment with the compound at its IC50 concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclopropanation of indoline derivatives. A metal-free approach using tosylhydrazone salts under basic conditions (e.g., NaH in DMF) avoids hazardous diazo compounds, achieving diastereoselectivity >20:1 and yields up to 89% . Temperature control (60–80°C) and solvent choice (toluene or DMF) are critical for selectivity. Reaction progress should be monitored via TLC or HPLC to optimize intermediates .

Q. How is structural characterization of this compound performed, and what key spectral data are observed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the spirocyclic structure, with cyclopropane protons appearing as distinct multiplets (δ 1.2–2.0 ppm). Mass spectrometry (HRMS) validates the molecular ion peak (m/z 189.21 for C₁₁H₁₁NO₂). X-ray crystallography or computational modeling (DFT) can resolve spatial conformation, particularly the dihedral angle between the cyclopropane and indolinone moieties .

Q. What initial biological screening protocols are recommended for assessing its bioactivity?

  • Methodological Answer : In vitro cytotoxicity assays against cancer cell lines (e.g., DU-145, Hela, A-549) using MTT or SRB protocols at concentrations ≤10 μM. IC₅₀ values <10 μM indicate potency. Parallel testing on non-cancerous cells (e.g., HEK-293) evaluates selectivity. Dose-response curves and apoptosis markers (e.g., caspase-3 activation) further characterize mechanisms .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) modulate reactivity and bioactivity?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) stabilize the indolinone ring, enhancing electrophilic substitution at the 5'-position. In contrast, electron-withdrawing groups (e.g., nitro) increase electrophilicity of the cyclopropane ring, facilitating ring-opening reactions. Computational studies (DFT or molecular docking) quantify substituent effects on binding affinity to targets like CDK8 or viral proteases .

Q. What strategies resolve contradictions in reported anticancer activity across structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Validate purity via HPLC (>98%) and replicate assays under standardized protocols. Structure-activity relationship (SAR) studies comparing methoxy, bromo, and nitro derivatives can isolate critical pharmacophores. Meta-analysis of literature IC₅₀ values identifies outliers for further investigation .

Q. How can computational methods predict metabolic stability and toxicity early in development?

  • Methodological Answer : Use in silico tools (e.g., SwissADME, ProTox-II) to predict CYP450 metabolism, plasma protein binding, and hepatotoxicity. Molecular dynamics simulations model interactions with metabolic enzymes (e.g., CYP3A4). For genotoxicity risk assessment, employ Ames test predictions and DNA docking studies. Experimental validation via microsomal stability assays (human liver microsomes) confirms computational findings .

Q. What catalytic systems enable selective functionalization of the cyclopropane ring without indolinone degradation?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (50°C, DMF/H₂O) selectively modifies the cyclopropane ring. Protecting the indolinone carbonyl with trimethylsilyl groups prevents undesired side reactions. Alternatively, photoredox catalysis (e.g., Ru(bpy)₃²⁺) enables radical-mediated C–H functionalization with minimal byproducts .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Solvent (DMF), temp. (60–80°C), diastereoselectivity (>20:1)
Characterization ¹H NMR (δ 1.2–2.0 ppm for cyclopropane), HRMS (m/z 189.21)
Bioactivity Screening IC₅₀ <10 μM (DU-145, Hela), caspase-3 activation, selectivity index (>5)
Computational Modeling DFT for substituent effects, molecular docking (CDK8, PDB: 5FGK)

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